REACTION_CXSMILES
|
O1CCCC1.[CH2:6]([C:8]1[C:16]([O:17]C2CCCCO2)=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][N:12]2C1CCCCO1)[CH3:7].FC(F)(F)C(O)=O.[OH-].[Na+]>O>[CH2:6]([C:8]1[C:16]([OH:17])=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[N:11][NH:12]2)[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
4-ethyl-1-tetrahydro-2H-pyran-2-yl-5-(tetrahydro-2H-pyran-2-yloxy)-1H-indazole
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2C=NN(C2=CC=C1OC1OCCCC1)C1OCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by a silica gel column chromatography (eluent: chloroform/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C2C=NNC2=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 314 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |